molecular formula C21H22FN3O2 B7566204 3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide

3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide

Cat. No. B7566204
M. Wt: 367.4 g/mol
InChI Key: DOQQLQGVQGZMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide (also known as FCPR03) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine-based compounds and has been studied for its ability to modulate various biological pathways.

Mechanism of Action

The exact mechanism of action of FCPR03 is not fully understood. However, it has been shown to modulate various biological pathways including the NF-κB pathway and the PI3K/AKT/mTOR pathway. FCPR03 has also been shown to inhibit the activity of histone deacetylases (HDACs) which play a role in gene expression.
Biochemical and Physiological Effects:
FCPR03 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR pathway. FCPR03 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of FCPR03 is its ability to modulate multiple biological pathways, making it a promising candidate for the treatment of various diseases. However, one limitation is the lack of clinical studies to determine its safety and efficacy in humans.

Future Directions

Future research on FCPR03 could focus on its potential use in the treatment of other diseases such as autoimmune diseases and cardiovascular diseases. The development of more potent and selective analogs of FCPR03 could also be explored. Additionally, clinical studies are needed to determine the safety and efficacy of FCPR03 in humans.

Synthesis Methods

The synthesis of FCPR03 involves the reaction of 4-fluoroaniline with cyclopropanecarbonyl chloride to produce 2-(4-fluorophenyl)cyclopropanecarbonyl chloride. This intermediate is then reacted with 4-aminopyrrolidine to produce FCPR03.

Scientific Research Applications

FCPR03 has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. FCPR03 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[[2-(4-fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c22-15-6-3-13(4-7-15)16-12-17(16)21(27)24-18-11-14(20(23)26)5-8-19(18)25-9-1-2-10-25/h3-8,11,16-17H,1-2,9-10,12H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQQLQGVQGZMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N)NC(=O)C3CC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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